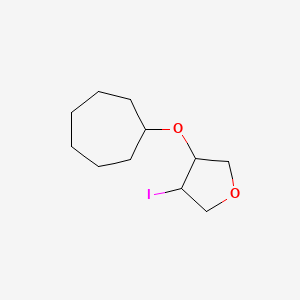
3-(Cycloheptyloxy)-4-iodooxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cycloheptyloxy)-4-iodooxolane is an organic compound characterized by the presence of a cycloheptyloxy group and an iodine atom attached to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptyloxy)-4-iodooxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cycloheptyloxy Group: This step involves the substitution of a suitable leaving group with a cycloheptyloxy group, often using cycloheptanol as a starting material.
Iodination: The final step involves the introduction of the iodine atom at the 4-position of the oxolane ring. This can be achieved using iodinating agents such as iodine (I2) or N-iodosuccinimide (NIS) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-(Cycloheptyloxy)-4-iodooxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Cycloaddition Reactions: The oxolane ring can participate in cycloaddition reactions, forming larger cyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
科学研究应用
3-(Cycloheptyloxy)-4-iodooxolane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules and probes for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Cycloheptyloxy)-4-iodooxolane involves its interaction with specific molecular targets and pathways. The cycloheptyloxy group and iodine atom contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate various biochemical pathways, leading to desired effects in different applications.
相似化合物的比较
Similar Compounds
3-(Cycloheptyloxy)-4-chlorooxolane: Similar structure but with a chlorine atom instead of iodine.
3-(Cycloheptyloxy)-4-bromooxolane: Similar structure but with a bromine atom instead of iodine.
3-(Cycloheptyloxy)-4-fluorooxolane: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-(Cycloheptyloxy)-4-iodooxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H19IO2 |
|---|---|
分子量 |
310.17 g/mol |
IUPAC 名称 |
3-cycloheptyloxy-4-iodooxolane |
InChI |
InChI=1S/C11H19IO2/c12-10-7-13-8-11(10)14-9-5-3-1-2-4-6-9/h9-11H,1-8H2 |
InChI 键 |
WDNAIQOVEGQODX-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)OC2COCC2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


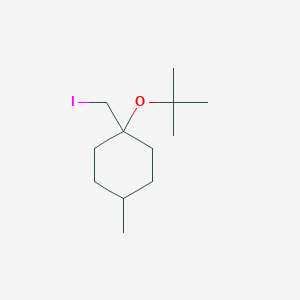

![tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13061595.png)
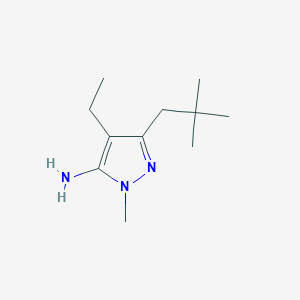
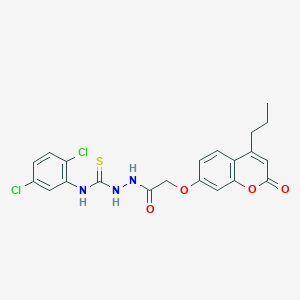
![6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)
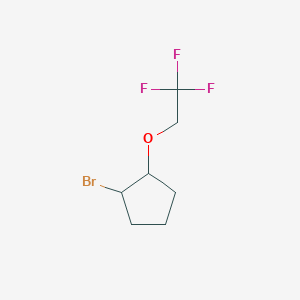
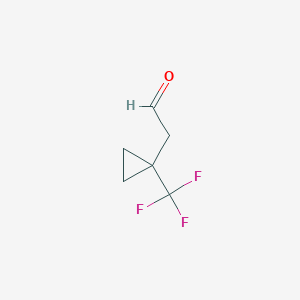

![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)
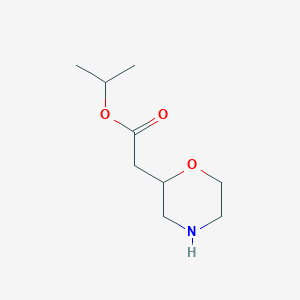

![8-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione](/img/structure/B13061651.png)
![3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061656.png)
